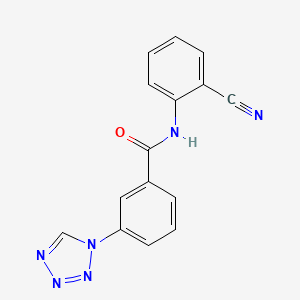![molecular formula C19H22N2O2S2 B3410399 3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896706-79-9](/img/structure/B3410399.png)
3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
Descripción general
Descripción
3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound that belongs to the family of benzothiadiazine derivatives. This compound has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mecanismo De Acción
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a wide range of targets, including various enzymes and receptors.
Mode of Action
Benzimidazoles are generally known to interact with their targets by binding to the active site or allosteric sites, thereby modulating the function of the target .
Biochemical Pathways
Benzimidazoles have a broad range of biological activities and can affect multiple pathways depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. The pharmacokinetic profile of a drug can significantly impact its bioavailability and therapeutic efficacy. Factors such as solubility, stability, and permeability can influence the absorption of the drug. Distribution can be affected by the drug’s affinity for different tissues and binding to plasma proteins. Metabolism and excretion rates can determine the drug’s half-life .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. The effects would depend on the specific target and pathway that the compound affects. Generally, modulation of target function can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Additionally, in vivo factors such as the presence of certain enzymes, the immune response, and individual genetic variations can influence the compound’s efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of this enzyme in cognitive function. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving 3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential as an anti-inflammatory agent for the treatment of conditions such as rheumatoid arthritis. Further studies are needed to determine the mechanism of action of this compound and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Propiedades
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-4-11-21-17-7-5-6-8-18(17)25(22,23)20-19(21)24-13-16-12-14(2)9-10-15(16)3/h5-10,12H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXAPUWTEDPARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylbenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B3410323.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B3410326.png)
![N-(2-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3410337.png)
![2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B3410342.png)
![N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3410347.png)
![2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3410363.png)
![(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3410368.png)
![(3-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3410369.png)
![(3-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3410373.png)

![methyl 2-((5-chloro-2-methylphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B3410392.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B3410406.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(furan-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B3410417.png)